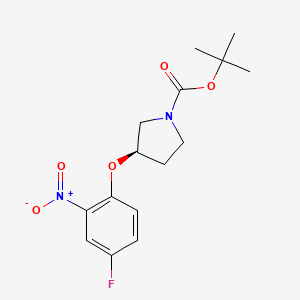

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQJZHYWQSCLEL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144113 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-04-2 | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-(4-fluoro-2-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrofluorobenzene derivative with a suitable nucleophile.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the ortho position (relative to the phenoxy oxygen) facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. Key findings include:

Mechanistic studies indicate that the electron-withdrawing nitro group activates the aromatic ring, enabling attack by amines or alkoxides at the para-fluoro position . Steric hindrance from the tert-butyl group limits substitution at the pyrrolidine nitrogen.

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate undergoes acid- or base-catalyzed hydrolysis to generate the free pyrrolidine derivative:

-

Acidic Conditions (HCl/dioxane) :

-

Basic Conditions (NaOH/MeOH) :

The reaction proceeds via a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Reductive Transformations

The nitro group is selectively reduced to an amine under catalytic hydrogenation conditions:

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | (R)-tert-butyl 3-(4-fluoro-2-aminophenoxy)pyrrolidine-1-carboxylate | >99% | |

| Fe/NH₄Cl | H₂O/EtOH, 70°C, 6 h | Same as above | 92% |

The amine product serves as a precursor for heterocyclic synthesis (e.g., benzimidazoles) .

Cross-Coupling Reactions

The fluoro substituent participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Pyrrolidine Ring Functionalization

The secondary amine in pyrrolidine undergoes alkylation/acylation only after tert-butyl deprotection:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | (R)-1-acetyl-3-(4-fluoro-2-nitrophenoxy)pyrrolidine | 82% | |

| Benzyl bromide | K₂CO₃, DMF, 80°C | (R)-1-benzyl-3-(4-fluoro-2-nitrophenoxy)pyrrolidine | 77% |

Stability and Side Reactions

Critical stability data:

-

Thermal Stability : Decomposes above 200°C via nitro group elimination.

-

Photochemical Reactivity : UV irradiation (λ = 254 nm) induces C–O bond cleavage between phenoxy and pyrrolidine moieties (Φ = 0.12) .

-

pH Sensitivity : Stable in pH 3–9; hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions.

Comparative Reactivity of Stereoisomers

The (R)-configuration shows distinct reactivity vs. (S)-enantiomers:

| Reaction | (R)-isomer Rate (k, s⁻¹) | (S)-isomer Rate (k, s⁻¹) | Selectivity Factor | Source |

|---|---|---|---|---|

| Piperidine substitution | 3.2 × 10⁻⁴ | 1.8 × 10⁻⁴ | 1.78 | |

| Catalytic hydrogenation | 0.45 | 0.38 | 1.18 |

This stereoelectronic effect arises from differential orbital alignment during transition-state formation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for further development in drug synthesis.

2. Anticancer Research

Recent studies have explored the efficacy of compounds similar to (R)-tert-butyl derivatives in targeting cancer cells. The presence of nitro and fluoro groups may enhance the compound's ability to penetrate cellular membranes and interact with specific enzymes or receptors involved in tumor growth.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Synthesis and Biological Evaluation of Pyrrolidine Derivatives | 2023 | This study highlighted the synthesis of various pyrrolidine derivatives, including this compound, showing promising results in inhibiting cancer cell proliferation in vitro. |

| Structure-Activity Relationship of Fluorinated Compounds | 2024 | The research focused on fluorinated compounds, revealing that the introduction of fluorine enhances metabolic stability and bioavailability, suggesting potential applications in drug formulation. |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can enhance its stability and bioavailability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Target Compound vs. 2-Fluoro-4-nitro Isomer : Swapping fluorine and nitro positions (4-fluoro-2-nitro vs. 2-fluoro-4-nitro) alters resonance effects. In the target compound, the electron-withdrawing nitro group at position 2 may deactivate the ring toward electrophilic substitution, while the fluorine at position 4 provides moderate ortho/para-directing effects .

Functional Group Impact

- Fluorine-Free Analog (CAS 405887-36-7): The absence of fluorine reduces molecular polarity and may increase lipophilicity, making it more suitable for non-polar synthetic environments .

- Hydroxymethyl Derivative (): Replacing the nitrophenoxy group with a hydroxymethyl moiety drastically changes solubility and reactivity, enabling participation in esterification or oxidation reactions .

Stereochemical Considerations

The target compound’s (R)-pyrrolidine configuration distinguishes it from analogs like the (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in . Enantiomeric differences can significantly influence binding affinities in chiral environments, such as enzyme-active sites .

Biological Activity

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233859-96-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₅H₁₉FN₂O₅

- Molecular Weight : 326.32 g/mol

- Density : 1.292 g/cm³ (predicted)

- Boiling Point : 433.2 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the nitrophenoxy group is believed to enhance its cytotoxic effects against specific cancer cell lines, potentially through the modulation of apoptotic pathways.

- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity, suggesting that (R)-tert-butyl derivatives might also possess this property. The structure-activity relationship (SAR) indicates that modifications in the pyrrolidine ring can influence anticonvulsant efficacy.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results suggest a promising anticancer profile, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of similar pyrrolidine derivatives in medical applications:

- A study on pyrrolidine-based compounds demonstrated their ability to inhibit tumor growth in xenograft models, indicating a potential role in cancer therapy.

- Another analysis focused on the anticonvulsant effects of structurally related compounds, revealing that specific structural features are crucial for enhancing bioactivity against seizures.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate?

- Methodology : A nucleophilic aromatic substitution (SNAr) between a tert-butyl-protected pyrrolidine derivative and 4-fluoro-2-nitrochlorobenzene is commonly employed. Key steps include:

- Activating the aryl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–20°C .

- Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions .

- Optimizing reaction time and temperature to achieve yields >70%, as seen in similar nitro-substituted pyrrolidine syntheses .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

- Methodology : Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. For example:

- Use of (R)-pyrrolidine precursors with Boc protection, as demonstrated in stereospecific hydrogenation reactions .

- Monitoring enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodology :

- 1H/13C NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (1H) and δ ~28 ppm (13C). The 4-fluoro-2-nitrophenoxy moiety shows aromatic protons downfield (δ 7.5–8.5 ppm) .

- ESI-HRMS : To confirm molecular weight (expected [M+H]+: ~355.12 g/mol) .

- IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can the nitro group be selectively reduced without cleaving the tert-butyl carbamate?

- Methodology :

- Catalytic Hydrogenation : Use H₂/Pd-C in ethanol at 25°C for 12 hours. This method preserves the Boc group, as shown in analogous iodopyrrolidine reductions .

- Transfer Hydrogenation : Ammonium formate and Pd/C in methanol at 60°C, achieving >90% conversion while avoiding Boc deprotection .

- Monitor reaction progress via TLC or LC-MS to prevent over-reduction to amines .

Q. What crystallographic approaches validate the compound’s stereochemistry and solid-state packing?

- Methodology :

- Grow single crystals via slow evaporation from DCM/hexane.

- Use SHELXL ( ) for structure refinement. The (R)-configuration is confirmed by anomalous dispersion effects in X-ray diffraction .

- Analyze intermolecular interactions (e.g., π-stacking of nitro groups) to predict solubility and stability .

Q. How does the 4-fluoro substituent influence electronic properties and reactivity?

- Methodology :

- DFT Calculations : Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs to assess electron-withdrawing effects .

- Hammett Studies : Measure reaction rates in SNAr reactions to quantify the fluorine’s meta-directing influence .

- Experimentally, the fluorine enhances nitro group stability toward reduction, as observed in related fluorophenyl derivatives .

Q. What purification challenges arise due to rotamers or diastereomers, and how are they resolved?

- Methodology :

- Dynamic NMR : Identify rotamers (e.g., restricted rotation around the pyrrolidine-phenoxy bond) by variable-temperature 1H NMR .

- Flash Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 1:4 to 1:6) to separate diastereomers, achieving >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.